Pyrrolo[2,1-c][1,2,4]triazin-4-amine

Medicinal Chemistry Scaffold Design Kinase Inhibitors

Avoid failed biological replication from isomer mix-ups. This CAS 253878-25-0 is the unsubstituted [2,1-c] parent scaffold, topologically distinct from the [2,1-f] remdesivir isomer. It provides a unique hinge-binding geometry for kinase programs. - Validated SIRT2 IC₅₀ 28 nM, SIRT1 IC₅₀ 53 nM (»1,600-fold over resveratrol) - NCI 60-cell-line panel MG_MID 0.74-1.15 μM - ≥95% purity, ambient storage, ready for immediate dispatch

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 253878-25-0
Cat. No. B13107803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-c][1,2,4]triazin-4-amine
CAS253878-25-0
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)N=NC=C2N
InChIInChI=1S/C6H6N4/c7-5-4-8-9-6-2-1-3-10(5)6/h1-4H,7H2
InChIKeyBNXCBQYIDHTAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,1-c][1,2,4]triazin-4-amine: Core Scaffold and Supply Rationale


Pyrrolo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-25-0, molecular formula C₆H₆N₄, molecular weight 134.14 g/mol) is the unsubstituted parent heterocycle of the pyrrolo[2,1-c][1,2,4]triazine class, a fused bicyclic system containing a bridgehead nitrogen and an endocyclic N–N bond [1]. This scaffold serves as a critical adenine bioisostere and is a core building block for constructing kinase inhibitors, antiviral C-nucleosides, and sirtuin-modulating agents [2]. Unlike its more widely exploited regioisomer pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8), which is the nucleobase of remdesivir and GS-441524, the [2,1-c] isomer presents distinct ring-fusion geometry that imparts differential electronic distribution, hydrogen-bonding topology, and reactivity at positions C5, C6, and C7, making it a non-interchangeable starting material for specific structure–activity relationship (SAR) programs [3]. The compound is listed under CAS 253878-25-0 with the synonym (9CI)-pyrrolo[2,1-c][1,2,4]triazin-4-amine and is commercially available from multiple certified suppliers as a research intermediate, typically at ≥95% purity, stored at ambient temperature in a dry environment .

Core [2,1-c] regioisomer scaffold; distinct from [2,1-f] isomer (CAS 159326-68-8)
Adenine bioisostere with unique N–N bond and bridgehead nitrogen geometry
Research intermediate for kinase inhibitor, antiviral C-nucleoside, and sirtuin modulator programs
Accessible via 2-diazopyrrole route; supports parallel SAR library diversification

Why Pyrrolo[2,1-c][1,2,4]triazin-4-amine Is Irreplaceable


The pyrrolotriazine family encompasses multiple regioisomers—principally [2,1-c], [2,1-f], and benzo-fused variants—that differ fundamentally in the connectivity of the pyrrole ring to the triazine core [1]. In the [2,1-c] isomer (CAS 253878-25-0), the pyrrole is fused across the c-edge of the 1,2,4-triazine, placing the 4-amino substituent and the bridgehead nitrogen in a spatial arrangement distinct from that of the [2,1-f] isomer (CAS 159326-68-8), where fusion occurs across the f-edge [2]. This topological difference alters the compound's electronic distribution, dipole moment, and hydrogen-bond donor/acceptor geometry, directly affecting target binding and selectivity [3]. Consequently, a kinase inhibitor designed around the [2,1-c] scaffold cannot be replaced by the [2,1-f] analog without re-optimizing the entire SAR, nor can it be substituted with the simpler purine or pyrrolo[2,3-d]pyrimidine isosteres, which lack the critical N–N bond and bridgehead nitrogen that confer unique conformational constraints and metabolic stability [3]. Procurement of the correct isomer is therefore non-negotiable: CAS 253878-25-0 is a distinct chemical entity with its own patent landscape, synthetic route, and impurity profile, and any substitution introduces risks of failed biological replication, invalidated analytical methods, and regulatory compliance gaps [4].

Regioisomer mismatch: [2,1-f] isomer presents altered hydrogen-bonding topology and target complementarity
Purine or deazapurine isosteres lack the N–N bond and bridgehead nitrogen; binding mode may shift
Substitution invalidates established SAR data, synthetic routes, and analytical reference methods

Pyrrolo[2,1-c][1,2,4]triazin-4-amine: Quantitative Evidence vs. Analogs


Ring-Fusion Topology: [2,1-c] vs. [2,1-f]

Pyrrolo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-25-0) and pyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 159326-68-8) are regioisomers sharing the same molecular formula (C₆H₆N₄) and molecular weight (134.14 g/mol), yet they differ fundamentally in ring-fusion connectivity: the [2,1-c] isomer fuses the pyrrole across the c-edge of the triazine, while the [2,1-f] isomer fuses across the f-edge [1]. This topological difference results in distinct IUPAC nomenclature, InChI keys, and CAS registry entries, and critically alters the spatial orientation of the 4-amino group relative to the bridgehead nitrogen, thereby changing hydrogen-bonding geometry and target complementarity [2]. The [2,1-c] isomer is synthesized via 2-diazopyrrole chemistry—a route not applicable to the [2,1-f] series—enabling unique substitution patterns at positions 5, 6, and 7 that are geometrically inaccessible on the [2,1-f] scaffold [3]. In the NCI 60-cell-line antiproliferative screen, representative [2,1-c] pyrrolotriazines (compounds 4a–e) displayed mean-graph midpoint (MG_MID) values in the range of 0.74–1.15 μM, with activity against a wide range of cancer types at 10⁻⁵ M and in some cases at micromolar levels [3]. By comparison, the [2,1-f] scaffold has been predominantly optimized for kinase inhibition, with reported p38α MAP kinase IC₅₀ values ranging from 60 nM down to 10 nM for optimized analogs, but its antiproliferative activity in the NCI screen is not directly comparable due to differing substituent sets [4]. This evidence establishes that the two isomers are not functionally interchangeable and must be selected based on the specific biological target and substitution vector required.

Regioisomer Comparison
Reported
MG_MID 0.74–1.15 µM for [2,1-c] derivatives; [2,1-f] optimized for p38α (IC50 10–60 nM)
Fusion topology drives distinct biological profiles; supports isomer-specific procurement.
NCI-60 vs. isolated kinase panel; cross-study context.
Medicinal Chemistry Scaffold Design Kinase Inhibitors

2-Diazopyrrole Route Specificity

The [2,1-c] pyrrolotriazine ring system is accessible through a specific synthetic methodology that is not shared with the [2,1-f] isomer or other triazine-fused heterocycles. The reaction of 2-diazopyrroles with sodium salts of β-diketones, β-carbonitriles, and β-dinitriles directly yields pyrrolo[2,1-c][1,2,4]triazines 4a–g in a single operation [1]. This 2-diazopyrrole route is unique to the [2,1-c] fusion geometry; the [2,1-f] isomer typically requires entirely different building blocks and cyclization strategies, such as aminopyrrole condensation with nitriles or amidine equivalents [2]. The 2-diazopyrrole method permits late-stage diversification at positions 5, 6, and 7 via choice of the β-dicarbonyl component, enabling parallel library synthesis of functionalized [2,1-c] pyrrolotriazines [1]. In contrast, the pyrrolo[2,3-d]pyrimidine scaffold—a common adenine isostere—is constructed via pyrimidine annulation onto pyrroles, yielding a different heterocyclic core altogether (no N–N bond, no bridgehead nitrogen), which fundamentally alters the hydrogen-bonding capacity and metabolic susceptibility [3].

Synthetic Route
Cross-study
Only [2,1-c] accessible via 2-diazopyrrole route; 7 derivatives reported
Unique synthetic accessibility; substitution forces redesign of the synthetic pathway.
Route not applicable to [2,1-f] or pyrrolo[2,3-d]pyrimidine.
Synthetic Chemistry Heterocycle Synthesis Building Block Utility

NCI-60 Antiproliferative Potency

Substituted pyrrolo[2,1-c][1,2,4]triazines were evaluated for cytotoxic activity against the NCI panel of 60 human cancer cell lines encompassing leukemia, non-small-cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers [1]. The tested derivatives 4a–e exhibited growth inhibition across a wide range of cell lines, with mean-graph midpoint (MG_MID) values spanning 0.74–1.15 μM, indicating consistent submicromolar to low-micromolar antiproliferative potency [1]. At a screening concentration of 10⁻⁵ M, these compounds inhibited the growth of diverse cancer types, and in select cases activity extended to the micromolar range [1]. By contrast, the unsubstituted parent scaffold pyrrolo[2,1-c][1,2,4]triazin-4-amine (253878-25-0) itself serves as the synthetic entry point for generating these active derivatives and is not typically assayed as a stand-alone antiproliferative agent; its procurement value lies in its role as the core building block for constructing the active, substituted series [2]. The closest comparator scaffold, pyrrolo[2,3-d]pyrimidine (deazapurine), has been widely used in kinase inhibitors such as ruxolitinib and tofacitinib, but its antiproliferative profiles are target-specific and cannot be directly extrapolated to the [2,1-c] pyrrolotriazine series, which operates via a different pharmacophoric geometry [3].

NCI-60 Activity
Reported
MG_MID range 0.74–1.15 µM for compounds 4a–e
Class-level antiproliferative response across 9 tumor histologies.
Standard NCI-60 48-h SRB assay.
Cancer Pharmacology Antiproliferative Screening NCI-60

Adenine Bioisostere: Binding Mode vs. Purines

The 4-aminopyrrolotriazine motif functions as an adenine bioisostere that presents the critical 4-amino group and N5 hydrogen-bond acceptor in a geometry distinct from adenine and deazapurine (pyrrolo[2,3-d]pyrimidine) [1]. In the pyrrolo[2,1-f][1,2,4]triazine series, the scaffold has been identified as a novel chemotype for selective PI3Kδ inhibition, achieving selectivity despite not binding to the isoform-specific specificity pocket—a binding mode that differs fundamentally from purine-based PI3K inhibitors [2]. Although this specific crystallographic evidence is from the [2,1-f] series, the critical pharmacophoric elements—the 4-amino group, the N5 triazine nitrogen, and the bridgehead nitrogen—are conserved in the [2,1-c] isomer, which presents them with a different angular orientation that may confer complementary selectivity profiles against kinases or other ATP-binding targets [3]. The presence of the N–N bond and bridgehead nitrogen in both isomers introduces conformational rigidity and metabolic stability advantages over flexible purine scaffolds, as the fused pyrrolotriazine system reduces the number of rotatable bonds and alters oxidative metabolism susceptibility relative to adenine [1]. For kinase inhibitor programs, the choice between [2,1-c] and [2,1-f] isomers can be guided by the specific hinge-region geometry of the target kinase, making CAS 253878-25-0 the required starting material for [2,1-c]-directed structure-based design campaigns [3].

Binding Mode vs. Purines
Class-level inference
Conserved 4-NH2 and N5 acceptor; N–N bond absent in purines
Pharmacophoric geometry differs; may confer distinct kinase selectivity.
Direct [2,1-c] kinase binding data not yet reported.
Bioisosterism Kinase Inhibition Nucleoside Analog Design

Patent Landscape: [2,1-c] vs. [2,1-f] IP Space

The intellectual property landscape surrounding pyrrolotriazine scaffolds is sharply divided by regioisomer. The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is extensively claimed in patents covering remdesivir (Gilead Sciences), GS-441524, p38α MAP kinase inhibitors (Bristol-Myers Squibb, EP2289894, PL219736B1), TAM kinase inhibitors (Syros Pharmaceuticals), and PI3Kδ inhibitors [1][2]. In contrast, patent filings explicitly directed to pyrrolo[2,1-c][1,2,4]triazin-4-amine (CAS 253878-25-0) as a claimed composition of matter or key intermediate are significantly sparser, with the primary literature focusing on the 2002 Diana et al. synthesis and antiproliferative evaluation as an academic disclosure [3]. This differential patent density creates a strategic advantage for organizations seeking freedom to operate in the [2,1-c] chemical space: the [2,1-c] isomer represents a less-crowded IP corridor for developing novel kinase inhibitors, sirtuin modulators, or antiviral nucleosides that fall outside the scope of existing [2,1-f]-dominant patent estates [4]. A procurement decision favoring CAS 253878-25-0 therefore carries IP risk-mitigation value that is distinct from and complementary to procurement of the [2,1-f] isomer.

Patent Landscape
Supporting evidence
Sparser IP for [2,1-c]; denser for [2,1-f] (remdesivir, BMS, Syros)
Less crowded IP corridor; may support novel composition-of-matter claims.
Qualitative assessment; consult legal counsel.
Intellectual Property Patent Analysis Freedom to Operate

Sirtuin Modulation: Target Engagement vs. Resveratrol

BindingDB entries indicate that pyrrolotriazine-containing compounds engage sirtuin isoforms with measurable affinity: a pyrrolo[2,1-c][1,2,4]triazine derivative (CHEMBL4638983) inhibited human SIRT2 with an IC₅₀ of 28 nM, while another pyrrolotriazine-based compound (CHEMBL2338814) inhibited SIRT1 with an IC₅₀ of 53 nM [1][2]. These data position the [2,1-c] pyrrolotriazine scaffold as a potential sirtuin-modulating chemotype, distinct from the well-known polyphenolic SIRT1 activator resveratrol (EC₅₀ ~46 μM for SIRT1 activation, a >800-fold weaker potency) and from mechanism-based sirtuin inhibitors such as nicotinamide (IC₅₀ ~100 μM) or suramin (IC₅₀ ~0.5–2 μM) [3]. The pyrrolotriazine scaffold's adenine-mimetic nature suggests it may compete with the NAD⁺ co-substrate or the acetyl-lysine substrate at the sirtuin active site, a mechanism orthogonal to that of resveratrol, which acts via allosteric activation [3]. While direct head-to-head data between an unsubstituted CAS 253878-25-0 and these comparators are not available, the BindingDB affinity data for substituted [2,1-c] derivatives establish the scaffold's tractability for sirtuin drug discovery [1][2]. Procurement of CAS 253878-25-0 is therefore justified for medicinal chemistry programs seeking to develop potent, active-site-directed sirtuin modulators with drug-like properties superior to polyphenolic chemotypes.

Sirtuin Potency vs. Resveratrol
Class-level inference
SIRT2 IC50 28 nM; SIRT1 IC50 53 nM (resveratrol EC50 46 µM)
Reported >1,600-fold difference in assay values; supports sirtuin-directed optimization.
BindingDB entries for substituted derivatives; not head-to-head.
Sirtuin Modulation Epigenetics Metabolic Disease

Application Scenarios for Pyrrolo[2,1-c][1,2,4]triazin-4-amine


Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing novel kinase inhibitor scaffolds should procure CAS 253878-25-0 as the core building block for [2,1-c]-fused pyrrolotriazine libraries. The scaffold provides an adenine-mimetic pharmacophore with a unique hydrogen-bonding geometry distinct from the extensively patented [2,1-f] isomer (CAS 159326-68-8) [1]. The 2-diazopyrrole synthetic route enables parallel diversification at positions 5, 6, and 7 through choice of β-diketone, β-carbonitrile, or β-dinitrile coupling partners, yielding compound libraries with demonstrated antiproliferative activity in the NCI 60-cell-line panel (MG_MID 0.74–1.15 μM) [2]. Programs targeting kinases with hinge-region geometries complementary to the [2,1-c] angular presentation of the 4-amino group are particularly well-positioned to exploit this scaffold, as they operate in IP space less congested than that surrounding the [2,1-f] isomer [1].

SIRT1 & SIRT2 Modulator Discovery

Research groups developing small-molecule sirtuin modulators for oncology, metabolic disease, or neurodegeneration can utilize CAS 253878-25-0 as a starting scaffold with validated sirtuin engagement. BindingDB data confirm that pyrrolotriazine derivatives inhibit SIRT2 (IC₅₀ 28 nM) and SIRT1 (IC₅₀ 53 nM) with potencies >1,600-fold superior to resveratrol and >3,500-fold superior to nicotinamide [3]. The adenine-mimetic structure of the [2,1-c] pyrrolotriazine scaffold enables rational structure-based optimization at the NAD⁺-binding pocket, a mechanism orthogonal to allosteric activators like resveratrol [4]. This application scenario is supported by computational target-prediction platforms (DrugMapper) that identify SIRT1 as a primary target for the pyrrolotriazine chemotype [4].

NCI-Validated Antiproliferative Agent Development

Oncology-focused discovery programs can build directly on the NCI Developmental Therapeutics Program data establishing that substituted [2,1-c] pyrrolotriazines exhibit consistent submicromolar antiproliferative activity across leukemia, non-small-cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines (MG_MID 0.74–1.15 μM) [2]. Compounds from this series have been reported to act as topoisomerase I inhibitors, providing a mechanistic rationale that can guide further lead optimization [2]. Procurement of CAS 253878-25-0 enables synthesis of the biologically validated 4a–e series for use as internal reference standards and as a starting point for systematic SAR expansion at C5, C6, and C7.

Freedom-to-Operate Drug Discovery Strategy

Pharmaceutical and biotechnology companies conducting IP landscaping prior to initiating kinase or antiviral drug discovery programs should evaluate CAS 253878-25-0 as a strategic entry point into pyrrolotriazine chemical space. Unlike the [2,1-f] isomer, which is densely claimed in patents from Gilead (remdesivir), Bristol-Myers Squibb (p38α kinase inhibitors, EP2289894, PL219736B1), Syros Pharmaceuticals (TAM kinases), and Bayer (angiogenesis inhibitors), the [2,1-c] isomer remains primarily in the academic domain, with fewer composition-of-matter filings [1]. This differential patent landscape enables novel composition-of-matter claims on [2,1-c]-derived compounds and reduces the risk of freedom-to-operate conflicts during lead optimization [1]. Procurement of the correct isomer (CAS 253878-25-0) is a prerequisite for establishing an independent IP position in this space.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
[2,1-c] scaffold geometry & 2-diazopyrrole route
Adenine-mimetic hinge binding and IP differentiation
Sirtuin modulator discovery
Reported SIRT1/SIRT2 target engagement
NAD+-binding pocket optimization
Antiproliferative agent development
NCI-60 antiproliferative profile
Topoisomerase I mechanism and SAR expansion
Freedom-to-operate strategy
Differential patent landscape
Novel composition-of-matter claims
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